molecular formula C13H20BrNO B14224824 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide CAS No. 828923-47-3

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide

Cat. No.: B14224824
CAS No.: 828923-47-3
M. Wt: 286.21 g/mol
InChI Key: MOTMKXHFPNKCSS-UHFFFAOYSA-M
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Description

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide is a chemical compound with a unique structure that includes an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide typically involves the reaction of isoindoline derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetone or ethanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium bromide is unique due to its isoindoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

828923-47-3

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

(2,2-diethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;bromide

InChI

InChI=1S/C13H20NO.BrH/c1-3-14(4-2)8-11-6-5-7-12(10-15)13(11)9-14;/h5-7,15H,3-4,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

MOTMKXHFPNKCSS-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CC2=C(C1)C(=CC=C2)CO)CC.[Br-]

Origin of Product

United States

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